An In-depth Technical Guide to the Basic Properties and Synthetic Applications of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
An In-depth Technical Guide to the Basic Properties and Synthetic Applications of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals.
Introduction
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, a derivative of ethylenediamine, is a versatile compound that has found significant utility in various domains of chemical synthesis, from the creation of specialized surfactants to its role as a key ligand in modern catalysis. Its unique structure, featuring both a secondary and a tertiary amine, imparts a set of properties that make it a valuable tool for the synthetic chemist. This guide provides an in-depth exploration of the fundamental properties of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride and its applications, with a focus on practical, field-proven insights and detailed experimental protocols. We will delve into its synthesis, its role as a ligand in facilitating challenging cross-coupling reactions, and provide the necessary technical details to empower researchers and drug development professionals in their work.
Physicochemical Properties of N1,N1,N2-Trimethylethane-1,2-diamine and its Hydrochloride Salts
The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. N1,N1,N2-Trimethylethane-1,2-diamine and its hydrochloride salts are no exception. The hydrochloride salt is typically a solid, which can offer advantages in handling and storage compared to the free base, which is a liquid. The presence of both a secondary and a tertiary amine in the molecule provides two sites for protonation, leading to the existence of both mono- and dihydrochloride salts. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N,N',N'-trimethylethane-1,2-diamine;hydrochloride | [1] |
| Synonyms | N,N,N'-Trimethylethylenediamine hydrochloride | [1] |
| CAS Number | 100330-63-2 (hydrochloride) | - |
| Molecular Formula | C5H15ClN2 (hydrochloride) | [1] |
| Molecular Weight | 138.64 g/mol (hydrochloride) | [1] |
| Appearance | Colorless transparent liquid (free base) | [2] |
| Boiling Point | 116-118 °C (free base) | [2] |
| Flash Point | 49 °F (free base) | [2] |
| Solubility | Soluble in water | [2] |
| pKa | 10.34 (free base) | [2] |
| Hazard Codes | F (Flammable), C (Corrosive) | [2] |
The Role of N1,N1,N2-Trimethylethane-1,2-diamine in Organic Synthesis
The presence of two nitrogen atoms with different steric and electronic environments makes N1,N1,N2-Trimethylethane-1,2-diamine a valuable ligand in coordination chemistry and a versatile building block in organic synthesis.
As a Ligand in Catalysis
Diamine ligands are well-established in the field of transition metal catalysis, particularly in copper- and palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, which are ubiquitous in pharmaceuticals and other functional materials. N1,N1,N2-Trimethylethane-1,2-diamine can act as a bidentate ligand, chelating to a metal center through its two nitrogen atoms. This chelation can stabilize the metal catalyst, enhance its solubility, and modulate its reactivity, often leading to higher yields and milder reaction conditions.
One of the most significant applications of diamine ligands is in the Ullmann condensation, a copper-catalyzed reaction for the formation of C-N and C-O bonds. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. The use of diamine ligands like N1,N1,N2-Trimethylethane-1,2-diamine can significantly improve the efficiency of these reactions, allowing them to proceed at lower temperatures with catalytic amounts of copper.[3][4]
As a Synthetic Building Block
Beyond its role in catalysis, N1,N1,N2-Trimethylethane-1,2-diamine serves as a precursor in the synthesis of more complex molecules. A notable application is in the production of novel gemini surfactants.[2] These are a class of surfactants that possess two hydrophilic head groups and two hydrophobic tails linked by a spacer. The unique structure of N1,N1,N2-Trimethylethane-1,2-diamine makes it an ideal component for creating the spacer and head group regions of these specialized surfactants, which have applications in drug delivery and materials science.[2]
Experimental Protocols
A cornerstone of scientific integrity is the ability to reproduce experimental results. To this end, we provide detailed, step-by-step protocols for the synthesis of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride and its application in a copper-catalyzed cross-coupling reaction.
Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
This protocol describes a common and efficient method for the synthesis of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride from readily available starting materials.[5][6] The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloro-N,N-dimethylethylamine hydrochloride by methylamine.
Caption: Workflow for the synthesis of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride.
Materials:
-
2-chloro-N,N-dimethylethylamine hydrochloride
-
Aqueous methylamine solution (e.g., 40%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na2SO4)
-
Anhydrous diethyl ether
-
Ethanolic hydrogen chloride (HCl) solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the aqueous methylamine solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Dissolve the 2-chloro-N,N-dimethylethylamine hydrochloride in water and add it to the dropping funnel.
-
Add the 2-chloro-N,N-dimethylethylamine hydrochloride solution dropwise to the stirred, cooled methylamine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is greater than 12. This deprotonates the amine hydrochloride salts and allows for extraction of the free base.
-
Transfer the basic solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N1,N1,N2-Trimethylethane-1,2-diamine free base.
-
The crude product can be purified by vacuum distillation.
-
To prepare the hydrochloride salt, dissolve the purified free base in anhydrous diethyl ether.
-
Slowly add a solution of ethanolic HCl dropwise with stirring. A white precipitate of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride will form.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices:
-
The initial cooling of the methylamine solution and the slow addition of the chloroalkane are crucial to control the exothermicity of the nucleophilic substitution reaction and minimize the formation of byproducts.
-
Basification is necessary to convert the water-soluble hydrochloride salts of the amines into their free base forms, which are soluble in organic solvents, allowing for their extraction and separation from the aqueous reaction mixture.
-
The use of anhydrous solvents for the salt formation step is important to prevent the incorporation of water into the final solid product.
Application in a Copper-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction
This protocol details the use of N1,N1,N2-Trimethylethane-1,2-diamine as a ligand in a copper-catalyzed N-arylation of an imidazole with an aryl halide.[7][8][9] This type of reaction is highly valuable in the synthesis of pharmaceuticals and other biologically active molecules.
Caption: Catalytic cycle for the copper-catalyzed N-arylation of an imidazole.
Materials:
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Imidazole
-
Copper(I) iodide (CuI)
-
N1,N1,N2-Trimethylethane-1,2-diamine
-
A base (e.g., potassium carbonate or cesium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or toluene)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk flask or a sealed reaction vial, add the aryl halide (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Add N1,N1,N2-Trimethylethane-1,2-diamine (0.1-0.2 mmol, 10-20 mol%) via syringe.
-
Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated imidazole.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.
-
The base is required to deprotonate the imidazole, making it a more potent nucleophile to attack the copper center.
-
The diamine ligand accelerates the reaction by stabilizing the copper catalyst and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
The choice of solvent is important for solubilizing the reactants and catalyst and for achieving the desired reaction temperature.
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a compound of significant practical importance in modern chemical synthesis. Its value extends from its fundamental physicochemical properties to its sophisticated applications as a ligand in catalysis. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers and professionals, enabling them to leverage the full potential of this versatile molecule in their synthetic endeavors. By understanding the causality behind the experimental choices, scientists can not only reproduce these methods but also adapt and innovate upon them to meet the challenges of contemporary drug discovery and materials science.
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